molecular formula C10H16O3 B15159645 Methyl 4,4-dimethyl-5-oxohept-2-enoate CAS No. 865535-28-0

Methyl 4,4-dimethyl-5-oxohept-2-enoate

Cat. No.: B15159645
CAS No.: 865535-28-0
M. Wt: 184.23 g/mol
InChI Key: RMSDQRJXPLMFHM-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-5-oxohept-2-enoate is an organic compound with the molecular formula C10H16O3. It is a derivative of heptenoic acid and features a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethyl-5-oxohept-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-5-oxohept-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another synthetic route involves the Claisen condensation of ethyl acetoacetate with isobutyraldehyde, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-5-oxohept-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4-dimethyl-5-oxohept-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-5-oxohept-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The keto group can also engage in redox reactions, influencing cellular metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethyl-5-oxohept-2-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and applications compared to its analogs .

Properties

CAS No.

865535-28-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4,4-dimethyl-5-oxohept-2-enoate

InChI

InChI=1S/C10H16O3/c1-5-8(11)10(2,3)7-6-9(12)13-4/h6-7H,5H2,1-4H3

InChI Key

RMSDQRJXPLMFHM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)C=CC(=O)OC

Origin of Product

United States

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